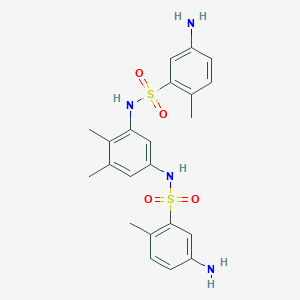![molecular formula C13H20ClNO2 B4966508 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as cloprostenol ethanolamide and is a synthetic prostaglandin analog. The purpose of
Mécanisme D'action
The mechanism of action of 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol is related to its ability to bind to prostaglandin receptors. It acts as an agonist for the EP2 and EP3 receptors, which are involved in the regulation of various physiological processes. This compound also inhibits the production of inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol has been shown to have various biochemical and physiological effects. It can induce abortion by stimulating uterine contractions and cervical dilation. This compound also regulates the production of reproductive hormones, including luteinizing hormone and follicle-stimulating hormone. In addition, it has been shown to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol in lab experiments is its ability to induce specific physiological responses. This compound can be used to study the effects of prostaglandin analogs on various physiological processes. However, one limitation of using this compound is its potential toxicity. It can cause adverse effects in animals and humans, and caution should be taken when handling and administering this compound.
Orientations Futures
There are various future directions for the research on 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol. One potential area of study is its use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
In conclusion, 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol is a synthetic prostaglandin analog that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol involves the reaction of cloprostenol with ethanolamine in the presence of a base catalyst. This reaction results in the formation of the ethanolamide derivative of cloprostenol. The final product is obtained by recrystallization and purification.
Applications De Recherche Scientifique
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological effects, including inducing abortion, regulating reproductive hormones, and reducing inflammation. This compound has also been used in studies related to the cardiovascular system, gastrointestinal system, and immune system.
Propriétés
IUPAC Name |
2-[3-(4-chloro-3,5-dimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-10-8-12(9-11(2)13(10)14)17-7-3-4-15-5-6-16/h8-9,15-16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWIVDNMCWJEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chloro-3,5-dimethylphenoxy)propylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)
![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)
![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)

![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)
![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)
